molecular formula C13H16N4S B4846144 N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B4846144
M. Wt: 260.36 g/mol
InChI Key: BCMPSMGARCNJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiourea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. Additionally, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, neuroprotection, and modulation of the immune response. Additionally, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, including further studies on its mechanism of action, its potential applications in cancer research, neuroscience, and immunology, and the development of new N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea for various applications. Overall, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a promising compound with a wide range of potential applications in scientific research.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments. In neuroscience, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases. In immunology, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to modulate the immune response, making it a potential candidate for the development of new immunotherapies.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-3-10-4-6-11(7-5-10)14-13(18)15-12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPSMGARCNJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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